Cas no 7507-48-4 (Tert-butylhydroquinone diacetate)

Tert-butylhydroquinone diacetate structure
7507-48-4 structure
Product Name:Tert-butylhydroquinone diacetate
CAS No:7507-48-4
Molecular Formula:C14H18O4
Molecular Weight:250.2903
MDL:MFCD00078251
CID:829836
PubChem ID:82020

Tert-butylhydroquinone diacetate Properties

Names and Identifiers

    • tert-Butylhydroquinone diacetate
    • (4-acetyloxy-3-tert-butylphenyl) acetate
    • 2-tert-butyl-1,4-phenylene diacetate
    • NSC 407992
    • NSC407992
    • tert-butylhydroquinonediacetate
    • tert-Butylhydroquinone, diacetate
    • tert-Butyl hydroquinone diacetate
    • SJRALGDWZXRRKL-UHFFFAOYSA-N
    • 1,4-Diacetoxy-2-tert-butylbenzene
    • SY022082
    • 4-ace
    • CS-11477
    • 7507-48-4
    • SCHEMBL7570534
    • NS00037680
    • AKOS005146300
    • NSC-407992
    • J-524843
    • 1,4-Benzenediol-2-(1,1-dimethylethyl)-1,4-diacetate
    • MFCD00078251
    • AM20041115
    • 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 1,4-diacetate
    • FT-0651451
    • 2-tert-Butyl-1,4-phenylenediacetate
    • CS-0155020
    • EINECS 231-364-0
    • DTXSID20226043
    • AI3-19366
    • MDL: MFCD00078251
    • InChIKey: SJRALGDWZXRRKL-UHFFFAOYSA-N
    • Inchi: 1S/C14H18O4/c1-9(15)17-11-6-7-13(18-10(2)16)12(8-11)14(3,4)5/h6-8H,1-5H3
    • SMILES: O(C(C([H])([H])[H])=O)C1C([H])=C([H])C(=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 250.120509g/mol
  • Surface Charge: 0
  • XLogP3: 3.1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 250.120509g/mol
  • Monoisotopic Mass: 250.120509g/mol
  • Topological Polar Surface Area: 52.6Ų
  • Heavy Atom Count: 18
  • Complexity: 316
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • LogP: 2.83470
  • PSA: 52.60000
  • Boiling Point: 337.1 ℃ at 760 mmHg
  • Melting Point: 63.5-64.5 ºC
  • Solubility: Almost insoluble (0.068 g/l) (25 º C),
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 1.081±0.06 g/cm3 (20 ºC 760 Torr),

Tert-butylhydroquinone diacetate Security Information

Tert-butylhydroquinone diacetate Customs Data

  • Customs Data:

    United Statescustoms code:

    2917397000

    Summary:

    2917397000 Other Aromatic Polycarboxylic Acids And Their Derivatives (excluding Those Described In Add Us Note 3 To Section 6). Notes: if compound is plasticizer,please use HTS 2917392000.. Rate general: 6.5%62/. Rate special: Free (A+,AU,BH,CA,CL,CO,D,E,IL,J,JO,KR,L,MA,MX,OM,P,PA,PE,SG). Rate 2: 15.4¢/kg + 73%

Tert-butylhydroquinone diacetate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003V2I-5g
tert-Butylhydroquinone diacetate
7507-48-4 98%
5g
$64.00 2024-04-21
A2B Chem LLC
AB79434-5g
tert-Butylhydroquinone diacetate
7507-48-4 98%
5g
$58.00 2024-04-19
Aaron
AR003VAU-1g
tert-Butylhydroquinone Diacetate
7507-48-4 97%
1g
$22.00 2025-02-10
abcr
AB451242-1g
tert-Butylhydroquinone diacetate; .
7507-48-4
1g
€96.00
Ambeed
A198831-1g
2-tert-butyl-1,4-phenylene diacetate
7507-48-4 98%
1g
$24.0
Chemenu
CM363068-5g
tert-Butylhydroquinone diacetate
7507-48-4 95%+
5g
$112 2022-06-10
Crysdot LLC
CD12036559-10g
tert-Butylhydroquinone diacetate
7507-48-4 97%
10g
$349 2024-07-24
eNovation Chemicals LLC
K90352-1g
TERT-BUTYLHYDROQUINONE DIACETATE
7507-48-4 97%
1g
$200 2022-05-19
Fluorochem
092517-1g
tert-Butylhydroquinone diacetate
7507-48-4 95%
1g
£62.00 2022-03-01
TRC
T135798-50mg
tert-Butylhydroquinone Diacetate
7507-48-4
50mg
$ 50.00 2022-06-02

Tert-butylhydroquinone diacetate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7507-48-4)Tert-butylhydroquinone diacetate
A865746
Purity:99%
Quantity:25g
Price($):257.0